![molecular formula C34H48N2O B14469990 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine CAS No. 65615-80-7](/img/structure/B14469990.png)
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is an organic compound with the molecular formula C28H44N2O It is a pyrimidine derivative characterized by the presence of nonyloxy and nonylphenyl groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Nonyloxy and Nonylphenyl Groups: The nonyloxy and nonylphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the nonyloxy group can be attached via an etherification reaction using nonyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nonyl carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-2-(4-methylphenyl)pyrimidine
- 5-(4-Ethoxyphenyl)-2-(4-ethylphenyl)pyrimidine
- 5-(4-Butoxyphenyl)-2-(4-butylphenyl)pyrimidine
Uniqueness
5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine is unique due to the presence of long nonyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with shorter alkyl chains or different substituents.
Propiedades
Número CAS |
65615-80-7 |
|---|---|
Fórmula molecular |
C34H48N2O |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
5-(4-nonoxyphenyl)-2-(4-nonylphenyl)pyrimidine |
InChI |
InChI=1S/C34H48N2O/c1-3-5-7-9-11-13-15-17-29-18-20-31(21-19-29)34-35-27-32(28-36-34)30-22-24-33(25-23-30)37-26-16-14-12-10-8-6-4-2/h18-25,27-28H,3-17,26H2,1-2H3 |
Clave InChI |
CQTZGGIXMTXPPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
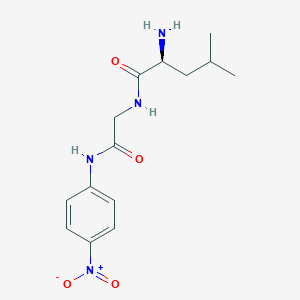
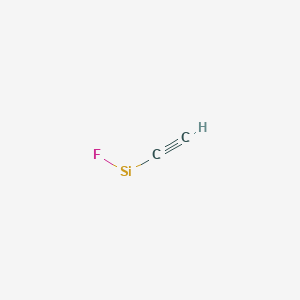
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
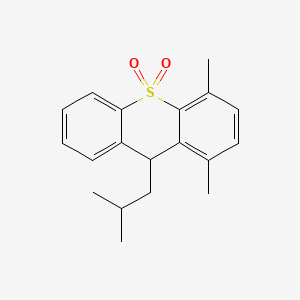
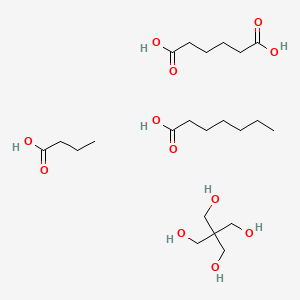
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
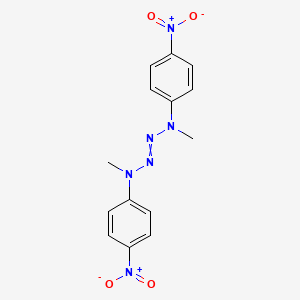
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
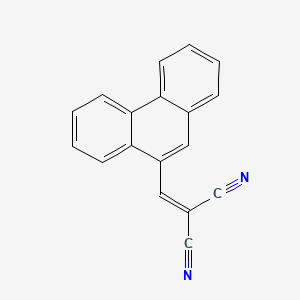
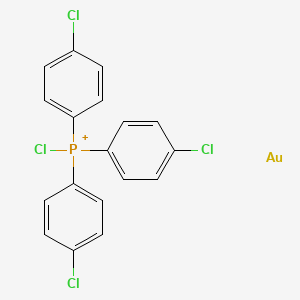
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
